N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide
Description
N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide is a sulfamoyl-substituted acetamide derivative characterized by a hydroxy group at the N-terminal and a 3-phenylpropyl chain linked via a sulfamoyl moiety.
Properties
CAS No. |
919997-45-8 |
|---|---|
Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
N-hydroxy-2-(3-phenylpropylsulfamoyl)acetamide |
InChI |
InChI=1S/C11H16N2O4S/c14-11(13-15)9-18(16,17)12-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,12,15H,4,7-9H2,(H,13,14) |
InChI Key |
SHEWFWLRIVLEGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNS(=O)(=O)CC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide typically involves the reaction of 3-phenylpropylamine with chloroacetyl chloride to form N-(3-phenylpropyl)chloroacetamide. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions generally include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the sulfamoyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs in Acetamide Derivatives
Several structurally related compounds from the evidence share key motifs:
Key Observations:
- Sulfamoyl vs. Sulfonamide Groups : The target compound’s sulfamoyl group (-SO₂NH-) differs from sulfonamide-based MMP inhibitors (e.g., ), which may alter binding affinity or selectivity toward enzyme active sites .
- Synthetic Routes : Reagents like zinc/HCl () vs. sodium iodide/TMS-Cl () highlight divergent strategies for introducing substituents, affecting yield and purity .
Pharmacological Analogs: MMP Inhibitors
Two MMP inhibitors from share functional similarities:
(R)-N1-((S)-3,3-dimethyl-1-oxo-1-(pyridin-4-ylamino)butan-2-yl)-N4-hydroxy-2-(3-phenylpropyl)succinamide: Contains a hydroxyacetamide core and 3-phenylpropyl chain, similar to the target compound. The pyridine and succinamide groups may enhance chelation or hydrogen-bonding interactions with MMPs .
N-hydroxy-2-[4-(2-trifluoromethyl-biphenyl-4-yl)-3,6-dihydro-2H-pyridine-1-sulfonyl]-acetamide :
- Features a trifluoromethyl-biphenyl group, increasing steric bulk and electron-withdrawing effects compared to the target compound’s phenylpropyl chain.
Activity Implications :
Crystallographic and Computational Insights
- Crystallography : Analogous N-(substituted phenyl)acetamides () exhibit hydrogen-bonding motifs (e.g., N–H···O) that stabilize crystal structures, suggesting similar behavior in the target compound .
Biological Activity
N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula and a molecular weight of approximately 306.34 g/mol. Its structure features a hydroxamic acid moiety, which is known to interact with metal ions and enzymes, potentially influencing biological pathways.
The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways and inhibit tumor growth. The compound has been shown to affect various cytokines involved in inflammation, such as IL-1β and TNF-α, indicating its role in inflammatory conditions.
Anti-inflammatory Activity
In a study involving adjuvant-induced arthritis in rats, this compound demonstrated significant anti-inflammatory effects. The compound was administered at doses of 5 mg/kg and 10 mg/kg, resulting in reduced body weight loss and decreased paw edema compared to control groups. Additionally, serum levels of pro-inflammatory cytokines were significantly lower in treated animals, suggesting a robust anti-inflammatory effect (PubMed) .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms involve the modulation of signaling pathways associated with cell survival and death.
Case Studies
- Adjuvant-Induced Arthritis Model : In this model, this compound was effective in mitigating symptoms associated with arthritis. The study measured changes in paw edema volume and body weight over time, demonstrating statistically significant improvements in treated groups compared to controls (PubMed) .
- Cancer Cell Line Studies : Research on lung cancer cell lines has indicated that this compound can enhance the cytotoxic effects of standard chemotherapeutic agents like cisplatin. This suggests potential applications in combination therapies for more effective cancer treatment (Patent Database) .
Data Table: Summary of Biological Activities
| Activity Type | Model/Cell Line | Dose/Concentration | Observations |
|---|---|---|---|
| Anti-inflammatory | Adjuvant-induced arthritis model | 5 mg/kg, 10 mg/kg | Reduced paw edema; lower IL-1β and TNF-α levels |
| Anticancer | Various cancer cell lines | Varies by cell line | Inhibition of cell proliferation; induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
